Enhanced Catalytic Rate in UMP Kinase
A direct head-to-head comparison in the BRENDA enzyme database demonstrates that for UMP kinase (EC 2.7.4.22), a 2:1 stoichiometry of Mg²⁺ to ATP yields a 1.6-fold higher catalytic rate compared to a 1:1 stoichiometry [1]. This finding is specific to the preformed 2:1 Mg²⁺-ATP complex, a condition precisely met by ATP (dimagnesium) but not by other ATP salts unless excess Mg²⁺ is meticulously titrated.
1.6-fold higher rate (UMP kinase, 2:1 vs 1:1 Mg²⁺:ATP)
Supports kinetic consistency without Mg²⁺ titration
Enzyme-specific; relative to 1:1 stoichiometry baseline
| Evidence Dimension | Relative Catalytic Rate (UMP Kinase) |
|---|---|
| Target Compound Data | 1.6-fold higher rate (relative to 1:1) |
| Comparator Or Baseline | 1:1 Mg²⁺:ATP stoichiometry (baseline = 1.0) |
| Quantified Difference | +60% relative increase in catalytic rate |
| Conditions | UMP kinase (EC 2.7.4.22) enzymatic assay; specific Mg²⁺:ATP ratios controlled. |
Why This Matters
For enzymologists, using ATP (dimagnesium) eliminates the need for empirical Mg²⁺ titration and ensures the optimal, kinetically defined cofactor state is present from the start, improving assay consistency and reproducibility.
- [1] BRENDA Enzyme Database. EC 2.7.4.22 - UMP kinase. Commentary: Mg2+ a stoichiometry between Mg2+ and ATP of 2:1 gave 1.6fold higher catalytic rates, compared to a 1:1 stoichiometry. Entry ID: 692284. View Source
